![molecular formula C6H11N B1320257 3-氮杂双环[3.1.1]庚烷 CAS No. 286-35-1](/img/structure/B1320257.png)

3-氮杂双环[3.1.1]庚烷

描述

3-Azabicyclo[3.1.1]heptane derivatives are a class of nitrogen-containing heterocycles that have garnered significant interest in the field of medicinal chemistry due to their presence in biologically active compounds. These structures are considered advanced building blocks for drug discovery, as they can be transformed into various bi- and tricyclic analogues of piperidine, morpholine, piperazine, and GABA, among others .

Synthesis Analysis

The synthesis of 3-azabicyclo[3.1.1]heptane derivatives has been achieved through various innovative methods. A rapid two-step synthesis using common chemicals such as benzaldehyde, allylamine, and cinnamic acid has been developed, utilizing intramolecular [2+2]-photochemical cyclization . Another approach involves a one-step synthesis via [2+2]-photochemical intermolecular cycloaddition of N-benzylmaleimide to alkenes . Additionally, a two-step multigram synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one has been described, which allows for further selective derivatization . Other methods include the use of intramolecular photochemical [2+2]-cyclization of acetophenone enamides and a sensitized intermolecular [2+2] photocycloaddition of maleic anhydride with N-protected 3-pyrroline .

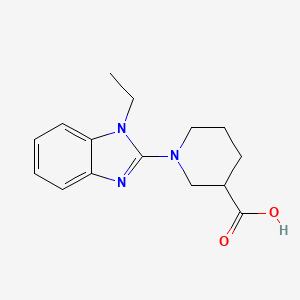

Molecular Structure Analysis

The molecular structure of 3-azabicyclo[3.1.1]heptane derivatives is characterized by a bicyclic framework that imposes conformational constraints, which can be advantageous in medicinal chemistry for the development of compounds with specific biological activities. X-ray crystal structure analyses have revealed common boat conformations for the 3-azabicyclo[3.1.0]hexane and 3-azabicyclo[4.1.0]heptane skeletons, indicating the equatorial position of substituents on the heterocycle .

Chemical Reactions Analysis

3-Azabicyclo[3.1.1]heptane derivatives undergo various chemical reactions that enable their transformation into a wide array of functionalized compounds. For instance, the obtained compounds from the [2+2]-photocycloaddition can be easily transformed into bi- and tricyclic analogues of several nitrogen-containing heterocycles . The synthesis of 7-oxo-4-thia-1-azabicyclo[3.2.0]heptane, a skeleton of penicillin-type β-lactams, showcases the versatility of these derivatives in generating complex structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-azabicyclo[3.1.1]heptane derivatives are influenced by their rigid bicyclic structure, which can lead to unique reactivity and biological activity. The conformational constraints imposed by the bicyclic framework are particularly useful in the design of compounds with desired pharmacokinetic and pharmacodynamic profiles. However, specific details on the physical properties such as melting points, boiling points, solubility, and stability are not provided in the abstracts .

科学研究应用

Application in Medicinal Chemistry

Scientific Field: Medicinal Chemistry

Methods of Application/Experimental Procedures: The general approach to 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles . The mechanism, scope, and scalability of this transformation were studied .

Results/Outcomes: The core of 3-azabicyclo[3.1.1]heptanes was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties . This suggests that 3-azabicyclo[3.1.1]heptanes could be considered as saturated analogues of pyridine .

Application in Pharmaceutical Industry

Scientific Field: Pharmaceutical Industry

Methods of Application/Experimental Procedures: The specific methods of application or experimental procedures are not detailed in the source .

Results/Outcomes: This type of application includes potent μ opioid receptor antagonist for the treatment of pruritus, the ketohexokinase (KHK) inhibitor for the treatment of non-alcoholic fatty liver disease (NAFLD), muscarinic receptor antagonist, and T-type calcium channel inhibitor .

Application as Morpholine Isostere

Scientific Field: Medicinal Chemistry

Methods of Application/Experimental Procedures: The specific methods of application or experimental procedures are not detailed in the source .

Results/Outcomes: The results or outcomes obtained from this application are not detailed in the source .

Application in Asymmetric Catalysis

Scientific Field: Asymmetric Catalysis

Methods of Application/Experimental Procedures: The specific methods of application or experimental procedures are not detailed in the source .

Results/Outcomes: The results or outcomes obtained from this application are not detailed in the source .

Application as Potent Anticancer Entities

Methods of Application/Experimental Procedures: The specific methods of application or experimental procedures are not detailed in the source .

Results/Outcomes: The results or outcomes obtained from this application are not detailed in the source .

未来方向

属性

IUPAC Name |

3-azabicyclo[3.1.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c1-5-2-6(1)4-7-3-5/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWVHZVWNAGLZFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599201 | |

| Record name | 3-Azabicyclo[3.1.1]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azabicyclo[3.1.1]heptane | |

CAS RN |

286-35-1 | |

| Record name | 3-Azabicyclo[3.1.1]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-2-(4-chloro-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1320181.png)

![1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine](/img/structure/B1320234.png)

![N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1320245.png)